(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is an organic compound characterized by a complex structure that includes an amino group, a bromo-chloro-substituted phenyl ring, and a nitrile group. Its molecular formula is with a molecular weight of 259.53 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique chemical properties and functional groups .
The chemical reactivity of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is influenced by the presence of the amino, bromo, and chloro groups. These substituents can participate in various reactions, including:
Preliminary studies suggest that (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile exhibits biological activity that may be relevant for drug development. Its structure allows it to interact with various biological targets, including enzymes and receptors. The compound's potential as a lead candidate for developing therapeutics targeting specific pathways has garnered interest in medicinal chemistry research .
The synthesis of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile typically involves multi-step organic reactions:
Industrial methods may optimize these steps to enhance yield and purity while adhering to green chemistry principles .
(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile has several potential applications:
Research into the interaction of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile with biological targets is ongoing. Its mechanism of action likely involves binding interactions that modulate the activity of enzymes or receptors, which could lead to therapeutic effects. Understanding these interactions is critical for optimizing its use in drug development and other applications .
Several compounds share structural similarities with (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile. Notable examples include:
Compound Name | Structural Differences | Unique Features |
---|---|---|
(3R)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile | Fluorine instead of chlorine | Potentially different reactivity due to fluorine's electronegativity |
(3R)-3-Amino-3-(2-bromo-6-methylphenyl)propanenitrile | Methyl group instead of chlorine | Altered steric and electronic properties affecting biological activity |
The unique combination of bromo and chloro substituents in (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties .
(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile (CAS: 1389387-26-1) is characterized by the molecular formula C₉H₈BrClN₂ and a molecular weight of 259.53 g/mol. Its structure features a chiral carbon center at the third position (R-configuration), bonded to an amino group (-NH₂), a nitrile group (-CN), and a substituted phenyl ring with bromine and chlorine at the 2- and 6-positions, respectively.
Property | Value/Description |
---|---|
CAS Number | 1389387-26-1 |
Molecular Formula | C₉H₈BrClN₂ |
Molecular Weight | 259.53 g/mol |
SMILES Notation | C1=CC(=C(C(=C1)Br)C@@HN)Cl |
InChIKey | NJCDNTRWTNOAJZ-MRVPVSSYSA-N |
The stereochemistry of this compound has been confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, though specific studies are not publicly detailed in the provided sources.
The synthesis of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile builds upon methodologies developed for β-aminonitriles, particularly the Strecker synthesis and palladium-catalyzed carbonylative α-arylation.
The compound’s synthesis typically involves:
This compound’s chiral center and functional groups make it valuable in asymmetric catalysis.
Reaction Type | Catalytic System | Outcome |
---|---|---|
Hydrogenation | Rhodium/(3R)-complex | Enantioselective reduction |
Cyclization | Acid catalysis | Benzofuran derivatives |
Recent work highlights its role in synthesizing 13C-labeled β-ketonitriles, which are pivotal in isotopic tracing studies.